Brimonidine tartrate

Description

Properties

IUPAC Name |

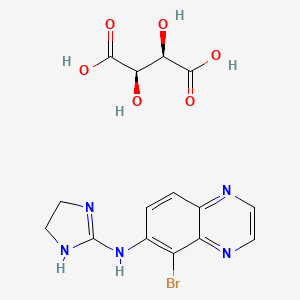

5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHBYNSSDLTCRG-LREBCSMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59803-98-4 (Parent) | |

| Record name | Brimonidine tartrate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70911371 | |

| Record name | Brimonidine tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70359-46-5 | |

| Record name | Brimonidine tartrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70359-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brimonidine tartrate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070359465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brimonidine tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70911371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brimonidine Tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BRIMONIDINE TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S9CL2DY2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Brimonidine Tartrate, a Selective Alpha-2 Adrenergic Agonist

Abstract

Brimonidine tartrate is a potent and highly selective alpha-2 (α2) adrenergic receptor agonist widely utilized in the management of glaucoma and ocular hypertension.[1][2] Its primary therapeutic effect, the reduction of intraocular pressure (IOP), is achieved through a dual mechanism: an initial reduction in aqueous humor production followed by a long-term increase in uveoscleral outflow.[3][4] This action is mediated by the activation of Gi protein-coupled α2-adrenergic receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[1] Beyond its hypotensive effects, brimonidine exhibits IOP-independent neuroprotective properties, activating critical cell survival signaling pathways such as PI3K/Akt and MAPK/ERK in retinal cells. This guide provides a detailed examination of the molecular mechanisms, receptor interactions, and key experimental methodologies that define the pharmacological profile of this compound.

Receptor Selectivity and Binding Profile

Brimonidine is classified as a third-generation α2-adrenergic agonist, distinguished by its high selectivity for the α2 receptor over the α1 receptor subtype. This selectivity is significantly greater than that of its predecessors, clonidine and apraclonidine, with reports indicating a preference of more than 1000- to 1780-fold for α2 over α1 receptors. This high degree of selectivity minimizes the α1-mediated side effects commonly associated with less selective agonists, such as mydriasis and eyelid retraction.

Data Presentation: Receptor Binding Affinities

The binding affinity of brimonidine and the comparative agonist clonidine for the three α2-adrenergic receptor subtypes (α2A, α2B, α2C) has been quantified through radioligand binding assays. The inhibitor constant (Ki), representing the concentration required to produce half-maximum inhibition, is a measure of binding affinity, with lower values indicating higher affinity.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) ± SEM |

| Brimonidine | α2A | 3.7 ± 0.8 |

| α2B | 512 ± 3 | |

| α2C | 120 ± 13 | |

| Clonidine | α2A | 11 ± 3 |

| α2B | 40 ± 4 | |

| α2C | 134 ± 4 | |

| Table 1: Comparative binding affinities of brimonidine and clonidine for α2-adrenergic receptor subtypes. Data sourced from Uhlen et al. as cited in Chen et al. 2018. |

Core Mechanism of Action: Intraocular Pressure Reduction

Brimonidine lowers IOP through a well-established dual mechanism of action that evolves with the duration of treatment.

Aqueous Humor Suppression

Upon initial administration, brimonidine primarily acts to reduce the production of aqueous humor. This is the classic response to α2-agonist stimulation in the ciliary body epithelium. The binding of brimonidine to presynaptic α2-receptors inhibits the release of norepinephrine, while its action on postsynaptic α2-receptors in the ciliary epithelium directly suppresses aqueous formation.

This process is initiated by the binding of brimonidine to the α2-adrenergic receptor, a G protein-coupled receptor (GPCR). This activation stimulates the associated inhibitory G protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP), resulting in decreased aqueous humor production by the ciliary body.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Acute versus chronic effects of brimonidine on aqueous humor dynamics in ocular hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Brimonidine Tartrate: A Deep Dive into its Receptor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the receptor selectivity profile of brimonidine tartrate, a potent alpha-2 adrenergic agonist. This document provides a comprehensive overview of its binding affinities, the functional consequences of receptor activation, and the intricate signaling pathways involved.

Introduction

This compound is a third-generation alpha-adrenergic agonist that exhibits a high degree of selectivity for the alpha-2 adrenergic receptor over the alpha-1 adrenergic receptor.[1][2][3] This selectivity profile is a key determinant of its therapeutic efficacy in lowering intraocular pressure in patients with open-angle glaucoma and ocular hypertension, as well as in the treatment of facial erythema of rosacea.[1] Beyond its well-established role as an alpha-2 agonist, brimonidine also demonstrates affinity for imidazoline receptors, adding another layer of complexity and potential therapeutic relevance to its pharmacological profile.[4] This guide will dissect the quantitative aspects of brimonidine's receptor binding, detail the experimental methodologies used for its characterization, and visualize the downstream signaling cascades.

Receptor Binding Affinity

The interaction of brimonidine with its target receptors is quantified by its binding affinity, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. Brimonidine's selectivity is most pronounced in its preference for the alpha-2 adrenergic receptors over the alpha-1 subtypes.

Quantitative Receptor Binding Profile of Brimonidine

| Receptor Subtype | Ki (nM) | Selectivity vs. α1 | Reference |

| Adrenergic Receptors | |||

| α2A | 3.7 ± 0.8 | ~1000-fold | |

| α2B | 512 ± 3 | ||

| α2C | 120 ± 13 | ||

| α1 | >1000 | ||

| Imidazoline Receptors | |||

| I1 | Affinity noted, specific Ki variable in literature | - | |

| I2 | Lower affinity than for α2 | - | |

| I3 | Not well characterized for brimonidine | - |

Note: The selectivity of brimonidine for alpha-2 over alpha-1 receptors is consistently reported to be in the range of 1000-fold or greater. The binding affinity for imidazoline receptors is less consistently quantified in the literature.

Experimental Protocols

The determination of brimonidine's receptor selectivity profile relies on a combination of in vitro binding and functional assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a tissue or cell membrane preparation containing the receptor. A competing, non-labeled compound (in this case, brimonidine) is added at various concentrations. The ability of the non-labeled compound to displace the radiolabeled ligand is measured, and from this competition curve, the IC50 (concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Typical Protocol Outline:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membrane fraction.

-

Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]-rauwolscine for α2-adrenergic receptors) and varying concentrations of brimonidine.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the concentration of brimonidine. The IC50 is determined, and the Ki is calculated.

Below is a generalized workflow for a radioligand displacement assay.

Functional Assays

Functional assays measure the biological response elicited by the binding of a ligand to its receptor. For G-protein coupled receptors (GPCRs) like the alpha-2 adrenergic receptor, a common functional assay is the measurement of second messenger levels, such as cyclic adenosine monophosphate (cAMP).

Principle: Alpha-2 adrenergic receptors are coupled to inhibitory G-proteins (Gi). Activation of these receptors by an agonist like brimonidine inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Typical Protocol Outline (cAMP Assay):

-

Cell Culture: Cells expressing the alpha-2 adrenergic receptor are cultured.

-

Stimulation: The cells are treated with an agent that stimulates adenylyl cyclase and increases cAMP levels (e.g., forskolin).

-

Agonist Treatment: The stimulated cells are then treated with varying concentrations of brimonidine.

-

Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., ELISA) or a bioluminescence-based assay.

-

Data Analysis: The ability of brimonidine to inhibit the forskolin-stimulated cAMP production is quantified, and an EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined.

Below is a workflow for a typical cAMP functional assay.

Signaling Pathways

The physiological and therapeutic effects of brimonidine are a direct consequence of the signaling cascades initiated by its binding to alpha-2 adrenergic and I1-imidazoline receptors.

Alpha-2 Adrenergic Receptor Signaling

The canonical signaling pathway for alpha-2 adrenergic receptors involves the heterotrimeric G-protein, Gi.

Pathway Description:

-

Brimonidine binds to and activates the alpha-2 adrenergic receptor.

-

The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

-

The Gi protein dissociates into its Gαi-GTP and Gβγ subunits.

-

The Gαi-GTP subunit directly inhibits the enzyme adenylyl cyclase.

-

Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA).

-

The decrease in PKA activity alters the phosphorylation state of various downstream proteins, leading to the ultimate cellular response, such as reduced aqueous humor production in the eye.

I1-Imidazoline Receptor Signaling

The signaling pathway for the I1-imidazoline receptor is distinct from the classical G-protein coupled pathways and is not fully elucidated. However, evidence points towards the involvement of phospholipases.

Pathway Description:

-

Brimonidine binds to the I1-imidazoline receptor.

-

The activated receptor is thought to stimulate the activity of phosphatidylcholine-selective phospholipase C (PC-PLC).

-

PC-PLC hydrolyzes phosphatidylcholine, a major component of the cell membrane, to produce the second messengers diacylglycerol (DAG) and phosphocholine.

-

DAG, in turn, activates Protein Kinase C (PKC).

-

PKC can then phosphorylate a variety of downstream targets, including components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK.

-

This cascade of events ultimately leads to changes in gene expression and other cellular responses. Another proposed pathway involves the activation of phospholipase A2, leading to the release of arachidonic acid and the subsequent production of eicosanoids.

Conclusion

This compound's receptor selectivity profile is central to its clinical utility. Its high affinity and selectivity for the alpha-2 adrenergic receptor, coupled with its activity at imidazoline receptors, result in a multifaceted pharmacological profile. The detailed understanding of its binding characteristics, the methodologies for their determination, and the intricate signaling pathways it modulates, as outlined in this guide, are crucial for the ongoing research and development of novel therapeutics targeting these receptor systems.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Adrenergic and imidazoline receptor-mediated responses to UK-14,304-18 (brimonidine) in rabbits and monkeys. A species difference - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuroprotective Pharmacodynamics of Brimonidine Tartrate in Retinal Ganglion Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of brimonidine tartrate, a selective alpha-2 adrenergic agonist, with a specific focus on its neuroprotective effects on retinal ganglion cells (RGCs). Brimonidine is a cornerstone in the management of glaucoma, primarily for its intraocular pressure (IOP)-lowering properties. However, a significant body of evidence, detailed herein, demonstrates a direct neuroprotective action on RGCs, independent of its effects on IOP.[1][2] This guide synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex signaling pathways to provide a comprehensive resource for researchers in the field.

Core Mechanism of Action

Brimonidine's primary mechanism of action is the selective activation of alpha-2 adrenergic receptors, which are G-protein coupled receptors.[3][4] In the eye, this activation leads to a dual effect on IOP: a reduction in aqueous humor production and an increase in uveoscleral outflow.[5] Beyond this, alpha-2 adrenergic receptors are present on retinal ganglion cells, and their activation by brimonidine initiates a cascade of intracellular signaling events that confer neuroprotection against a variety of stressors, including ischemia, glutamate excitotoxicity, oxidative stress, and elevated IOP.

Quantitative Analysis of Brimonidine's Neuroprotective Efficacy

The neuroprotective effects of brimonidine have been quantified in numerous preclinical studies. The following tables summarize key findings on RGC survival in various models of retinal injury.

Table 1: Dose-Dependent Neuroprotection of Brimonidine in a Rat Model of Transient Retinal Ischemia

| Brimonidine Concentration | Mean RGC Loss (%) | RGC Survival (%) | Reference |

| Saline Control | ~46% | ~54% | |

| 0.0001% | ~37% | ~63% | |

| 0.001% | ~24% | 76% | |

| 0.01% | ~10% | 90% | |

| 0.1% | 0% | 100% |

Data from a study where RGCs were subjected to 90 minutes of transient ischemia.

Table 2: Neuroprotection of Systemic Brimonidine in a Rat Model of Chronic Ocular Hypertension

| Treatment Group | Dose | Mean RGC Loss after 3 Weeks (%) | Reference |

| Vehicle Control | - | 33% ± 3% | |

| Brimonidine | 0.5 mg/kg/day | 26% ± 1% | |

| Brimonidine | 1 mg/kg/day | 15% ± 2% | |

| Timolol | 2 mg/kg/day | 33% ± 5.6% |

This study highlights that systemic brimonidine, which has a minimal effect on IOP, significantly reduces RGC loss in a chronic glaucoma model.

Table 3: Brimonidine's Protective Effect on Purified Rat RGCs Under Various Stress Conditions

| Stress Condition | Control RGC Survival (%) | Brimonidine (1 µM) RGC Survival (%) | Reference |

| Glutamate (25 µM) | 58.2% | 80.6% | |

| Oxidative Stress | 59.3% | 79.8% | |

| Hypoxia | 53.2% | 77.4% |

These in vitro results demonstrate the direct protective effect of brimonidine on RGCs, independent of other retinal cell types or IOP.

Key Signaling Pathways in Brimonidine-Mediated Neuroprotection

Brimonidine's neuroprotective effects are mediated by a complex interplay of intracellular signaling pathways. Activation of the alpha-2 adrenergic receptor on RGCs triggers several downstream cascades that promote cell survival and inhibit apoptosis.

Modulation of NMDA Receptor Function

One of the critical neuroprotective mechanisms of brimonidine involves the modulation of N-methyl-D-aspartate (NMDA) receptor activity. Over-activation of NMDA receptors by glutamate leads to excitotoxicity, a major contributor to RGC death in glaucoma. Brimonidine, through the alpha-2 adrenergic receptor, reduces intracellular cyclic AMP (cAMP) levels, which in turn suppresses NMDA receptor-mediated calcium influx and whole-cell currents.

Upregulation of Neurotrophic Factors and Activation of Survival Pathways

Brimonidine has been shown to upregulate the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and basic fibroblast growth factor (bFGF). These factors then activate their respective receptor tyrosine kinases (e.g., TrkB for BDNF), leading to the activation of pro-survival signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.

Modulation of Apoptotic Pathways

Brimonidine influences the expression and activity of key proteins involved in the apoptotic cascade. It has been shown to reduce the levels of pro-apoptotic proteins like Bax and p38 MAPK, while increasing the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.

Detailed Experimental Protocols

A comprehensive understanding of the pharmacodynamics of brimonidine is built upon robust experimental methodologies. Below are detailed protocols for key experiments cited in this guide.

Retinal Ischemia-Reperfusion Injury Model in Rats

This in vivo model is crucial for studying the neuroprotective effects of drugs against ischemic damage to the retina.

Objective: To induce a transient ischemic event in the rat retina to mimic conditions of retinal artery occlusion and assess the protective effects of brimonidine.

Protocol:

-

Animal Preparation: Adult Sprague-Dawley or Brown Norway rats are anesthetized.

-

Retrograde Labeling of RGCs (Optional but recommended for quantification): Seven days prior to ischemia, the fluorescent tracer Fluorogold is applied to both superior colliculi to retrogradely label RGCs.

-

Induction of Ischemia: The anterior chamber of one eye is cannulated with a 30-gauge needle connected to a saline reservoir. The intraocular pressure is raised to 110-120 mmHg for a period of 50-90 minutes by elevating the saline reservoir. Confirmation of ischemia is achieved by observing the whitening of the iris and the loss of the pattern electroretinogram (PERG) signal.

-

Drug Administration: this compound ophthalmic solution (at various concentrations) or vehicle is topically applied to the eye one hour prior to the induction of ischemia.

-

Reperfusion: After the ischemic period, the needle is withdrawn, allowing for the reperfusion of retinal blood vessels.

-

Assessment of RGC Survival: Seven to 21 days post-ischemia, the animals are euthanized, and the retinas are dissected and flat-mounted. The density of surviving, Fluorogold-labeled RGCs is quantified by counting cells in standardized regions of the retina using fluorescence microscopy.

Chronic Ocular Hypertension Model in Rats

This model simulates the chronic elevation of IOP characteristic of glaucoma, allowing for the long-term evaluation of neuroprotective agents.

Objective: To create a sustained elevation of IOP in the rat eye to induce glaucomatous optic neuropathy and evaluate the neuroprotective efficacy of brimonidine.

Protocol:

-

Induction of Ocular Hypertension: IOP is elevated by laser photocoagulation of the episcleral and limbal veins. This procedure obstructs aqueous humor outflow, leading to a chronic increase in IOP.

-

Drug Administration: Brimonidine is administered systemically via subcutaneous osmotic pumps or intraperitoneal injections to minimize its IOP-lowering effects and isolate its neuroprotective actions. Doses typically range from 0.5 to 1 mg/kg/day.

-

Monitoring: IOP is monitored regularly throughout the study period.

-

Assessment of RGC Loss: After a period of 3 to 8 weeks, RGCs are retrogradely labeled with a fluorescent tracer like dextran-tetramethylrhodamine injected into the superior colliculus. The retinas are then whole-mounted, and the number of labeled RGCs is counted to determine the extent of cell loss compared to control eyes.

In Vitro Purified RGC Culture and Stress Assays

This method allows for the direct assessment of a drug's effect on RGCs in a controlled environment, free from the influence of other retinal cells.

Objective: To isolate and culture purified RGCs from neonatal rats and subject them to various neurotoxic insults to evaluate the direct neuroprotective effects of brimonidine.

Protocol:

-

RGC Isolation: Retinas are dissected from 6-8 day old Wistar rat pups. A two-step immunopanning procedure is used to purify the RGCs.

-

Cell Culture: Purified RGCs are cultured in a defined medium containing essential growth factors.

-

Induction of Cellular Stress: After 72 hours in culture, the RGCs are exposed to one of the following stress conditions:

-

Glutamate Excitotoxicity: Glutamate is added to the culture medium at a concentration of 25 µM for 72 hours.

-

Oxidative Stress: The culture medium is replaced with a medium lacking antioxidants for 24 hours.

-

Hypoxia: The cell cultures are placed in a controlled-atmosphere incubator with an oxygen level of 5% of the normal partial pressure for 12 hours.

-

-

Drug Treatment: Brimonidine is added to the culture medium at various concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM) concurrently with the stress-inducing agent.

-

Assessment of RGC Viability: RGC survival is quantified by counting live cells, often identified by the uptake of calcein-AM and exclusion of ethidium homodimer-1, and expressed as a percentage of the survival in control (non-stressed) cultures.

Experimental Workflow for Assessing Brimonidine's Neuroprotective Effects

Conclusion

The pharmacodynamics of this compound in retinal ganglion cells extend far beyond its well-established role in lowering intraocular pressure. A substantial body of preclinical evidence demonstrates its direct neuroprotective capabilities, mediated through the activation of alpha-2 adrenergic receptors on RGCs. This activation triggers a multifaceted response, including the modulation of NMDA receptor function, the upregulation of endogenous neurotrophic factors, and the inhibition of apoptotic pathways. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of brimonidine and the development of novel neuroprotective strategies for glaucoma and other optic neuropathies. The continued elucidation of these complex signaling networks will be pivotal in translating these promising preclinical findings into tangible clinical benefits for patients at risk of irreversible vision loss.

References

- 1. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroprotection of retinal ganglion cells by brimonidine in rats with laser-induced chronic ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

An In-depth Technical Guide to Brimonidine Tartrate: Molecular Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brimonidine tartrate is a potent and highly selective alpha-2 (α2) adrenergic receptor agonist primarily utilized in ophthalmology to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma or ocular hypertension.[1][2] Its therapeutic effect is achieved through a dual mechanism: decreasing aqueous humor production and increasing uveoscleral outflow.[3][4][5] This guide provides a detailed examination of the molecular structure, physicochemical properties, pharmacodynamics, and key experimental protocols associated with this compound, serving as a comprehensive resource for the scientific community.

Molecular Structure and Physicochemical Properties

This compound is the L-tartrate salt of brimonidine. Chemically, it is designated as 5-bromo-6-(2-imidazolidinylideneamino) quinoxaline L-tartrate. The presence of the tartrate salt enhances the aqueous solubility of the brimonidine base.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 5-Bromo-6-(2-imidazolidinylideneamino) quinoxaline L-tartrate | |

| Molecular Formula | C₁₁H₁₀BrN₅ • C₄H₆O₆ | |

| Molecular Weight | 442.24 g/mol | |

| Appearance | Off-white to pale yellow or pale pink powder | |

| Melting Point | 202 - 210 °C | |

| pKa | 7.78 ± 0.05 | |

| Solubility | ||

| Water | 34 mg/mL | |

| DMSO | >60 mg/mL (88 mg/mL reported) | |

| Propylene Glycol | ~1.0 mg/mL | |

| Ethanol | 0.6 mg/mL | |

| Acetone | <0.2 mg/mL | |

| pH (1% solution) | 3.5 |

Pharmacodynamics and Mechanism of Action

Brimonidine is a third-generation α2-adrenergic agonist, demonstrating a high selectivity for the α2 receptor over the α1 receptor—by a factor of approximately 1000 to 1780-fold. This selectivity is crucial as it minimizes the α1-mediated side effects commonly associated with less selective agonists, such as vasoconstriction, mydriasis, and eyelid retraction.

The primary therapeutic action of brimonidine is the lowering of IOP. This is accomplished via a dual mechanism:

-

Reduction of Aqueous Humor Production: Activation of α2-adrenergic receptors in the ciliary body inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the secretion of aqueous humor.

-

Increased Uveoscleral Outflow: Chronic administration of brimonidine enhances the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route in the eye.

Beyond its IOP-lowering effects, brimonidine has demonstrated neuroprotective properties, potentially safeguarding retinal ganglion cells from apoptosis induced by elevated pressure and other stressors.

Signaling Pathway

The mechanism of action is initiated by the binding of brimonidine to the Gi-protein coupled α2-adrenergic receptor. This activation leads to the inhibition of adenylyl cyclase, thereby reducing cAMP production. Furthermore, studies indicate that brimonidine can activate downstream survival signaling pathways, such as the PI3/Akt and MAPK/ERK pathways, contributing to its neuroprotective effects.

Caption: Brimonidine's dual-action signaling pathway.

Key Experimental Protocols

Characterization of this compound involves a range of analytical and functional assays. Below are generalized methodologies based on standard practices in the field.

Receptor Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity (Ki) of brimonidine for the α2-adrenergic receptor using a radiolabeled antagonist.

Objective: To quantify the affinity of this compound for α2-adrenergic receptors.

Materials:

-

Cell membranes prepared from tissue or cells expressing α2-adrenergic receptors (e.g., human ciliary body).

-

Radioligand: [³H]-RX821002 (a known α2-antagonist).

-

This compound standard solutions (serial dilutions).

-

Incubation Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash Buffer (cold Incubation Buffer).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Methodology:

-

Reaction Setup: In microcentrifuge tubes, combine cell membranes (50-100 µg protein), a fixed concentration of [³H]-RX821002 (e.g., 0.5 nM), and varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Total & Non-specific Binding: Prepare tubes for total binding (no competitor) and non-specific binding (excess non-labeled antagonist, e.g., 10 µM yohimbine).

-

Incubation: Incubate all tubes at room temperature (e.g., 25°C) for 60 minutes to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters three times with cold Wash Buffer to remove any remaining unbound radioligand.

-

Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitor counts. Plot the percentage of specific binding against the logarithm of brimonidine concentration. Determine the IC₅₀ (concentration of brimonidine that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Caption: Workflow for a competitive receptor binding assay.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol describes a stability-indicating HPLC method for the determination of this compound in pharmaceutical formulations.

Objective: To accurately quantify this compound concentration and assess its stability.

Materials:

-

HPLC system with UV or Diode Array Detector (DAD).

-

C18 column (e.g., Inertsil ODS 3V).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M Octane 1-sulfonic acid sodium salt, pH adjusted to 3.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 64:36 v/v).

-

This compound reference standard.

-

Sample solution (e.g., extracted from eye drops).

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in the mobile phase. Create a series of working standard solutions by diluting the stock to generate a calibration curve (e.g., 0.01-50 µg/mL).

-

Sample Preparation: Dilute the pharmaceutical formulation with the mobile phase to a concentration within the linear range of the calibration curve. Filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: As described above.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 246-254 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

-

Analysis: Inject the standard solutions to establish the calibration curve (Peak Area vs. Concentration). Inject the sample solutions in triplicate.

-

Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression equation of the calibration curve.

-

Validation (per ICH guidelines): Validate the method for linearity, accuracy, precision (intra-day and inter-day), specificity, robustness, limit of detection (LOD), and limit of quantitation (LOQ).

Conclusion

This compound remains a cornerstone in the management of glaucoma due to its potent IOP-lowering efficacy, favorable safety profile stemming from high α2-receptor selectivity, and potential neuroprotective benefits. A thorough understanding of its molecular properties, pharmacodynamic profile, and the analytical methods used for its characterization is essential for ongoing research, formulation development, and clinical application. This guide provides a foundational repository of technical information to support these endeavors.

References

The Genesis of a Landmark Glaucoma Therapy: An In-depth History and Discovery of Brimonidine as a Selective Alpha-2 Adrenergic Agonist

A deep dive into the scientific journey of brimonidine, from its chemical synthesis to its establishment as a cornerstone in glaucoma management. This technical guide illuminates the key experiments, pharmacological profile, and the researchers who pioneered this selective alpha-2 adrenergic agonist.

Introduction

Brimonidine, a third-generation alpha-2 adrenergic agonist, represents a significant advancement in the medical management of open-angle glaucoma and ocular hypertension. Its development marked a pivotal shift towards more selective and targeted therapeutic approaches, offering a favorable balance of efficacy and safety. This in-depth guide explores the history and discovery of brimonidine, detailing its synthesis, mechanism of action, and the critical experiments that defined its pharmacological character.

A Historical Perspective: The Quest for a Better Glaucoma Treatment

The story of brimonidine begins in the 1980s within the laboratories of Allergan Pharmaceuticals, a company with a long-standing commitment to eye care.[1][2] Researchers were actively seeking a new class of drugs, specifically alpha-2 adrenergic agonists, with the potential to lower intraocular pressure (IOP), a primary risk factor for glaucomatous optic nerve damage.[1] The goal was to develop a compound with high selectivity for the alpha-2 adrenergic receptor to minimize the side effects associated with less selective adrenergic agonists.

Brimonidine was patented in 1972, but it was the extensive research and development efforts at Allergan that ultimately brought it to the forefront of glaucoma therapy.[3] After years of preclinical and clinical investigation, the ophthalmic solution of brimonidine received its first FDA approval in 1996 under the brand name Alphagan®.[4] This marked a significant milestone, making brimonidine the only selective alpha-adrenergic receptor agonist approved for the chronic treatment of glaucoma at the time.

Key figures in the development and patenting of various brimonidine formulations include inventors such as J.C. Danielewicz, who was involved in its initial synthesis, and researchers at Allergan including Chin-Ming Chang, Gary J. Beck, Cynthia C. Pratt, Amy L. Batoosingh, Anthony J. Dziabo, Paul S. Ripley, and Dr. F. G. Kerslake, who contributed to the development of its various formulations.

The Chemical Blueprint: Synthesis of Brimonidine

The initial synthesis of brimonidine was first reported by Danielewicz and co-workers. A common starting material for several synthetic routes is 6-amino-5-bromoquinoxaline. One of the early methods involved the reaction of 6-amino-5-bromoquinoxaline with thiophosgene to form an isothiocyanate intermediate. This intermediate was then reacted with ethylenediamine to yield brimonidine. Over the years, various modifications and alternative synthetic strategies have been developed to improve yield, purity, and safety, avoiding the use of hazardous reagents like thiophosgene and carcinogenic solvents like benzene.

Unraveling the Mechanism of Action: A Highly Selective Agonist

Brimonidine's therapeutic success lies in its high selectivity for the alpha-2 adrenergic receptor over the alpha-1 adrenergic receptor. Preclinical studies revealed that brimonidine is approximately 1000-fold more selective for the alpha-2 adrenoceptor. This high selectivity is crucial for minimizing alpha-1 mediated side effects such as mydriasis (pupil dilation) and vasoconstriction of retinal blood vessels.

Upon binding to and activating alpha-2 adrenergic receptors in the ciliary body of the eye, brimonidine initiates a dual mechanism of action to lower IOP:

-

Reduction of Aqueous Humor Production: Activation of presynaptic alpha-2 receptors on sympathetic nerve terminals inhibits the release of norepinephrine. This leads to a decrease in aqueous humor formation by the ciliary epithelium.

-

Increased Uveoscleral Outflow: Brimonidine also enhances the drainage of aqueous humor through the uveoscleral pathway, an alternative outflow route to the conventional trabecular meshwork.

This dual action provides a potent and sustained reduction in intraocular pressure.

Quantitative Pharmacology: Defining Brimonidine's Profile

The pharmacological profile of brimonidine has been extensively characterized through a series of in vitro and in vivo studies. The following tables summarize key quantitative data that underscore its potency and selectivity.

| Adrenergic Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| Alpha-2A | 2.7 | |

| Alpha-2B | 52 | |

| Alpha-2C | 44 | |

| Alpha-1 | 1800 | |

| Table 1: Brimonidine Binding Affinity for Adrenergic Receptor Subtypes |

| Parameter | Value | Animal Model | Reference |

| Maximum IOP Reduction | 5.7 mmHg | Normotensive Rabbits | |

| Maximum IOP Reduction | 12.2 mmHg | Water Loading-Induced Ocular Hypertension in Rabbits | |

| Neuroprotective Effect | Prevention of Retinal Ganglion Cell Death | Mouse Model of Normal Tension Glaucoma | |

| Table 2: In Vivo Efficacy of Brimonidine in Animal Models |

Key Experimental Protocols

The characterization of brimonidine as a selective alpha-2 agonist relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for two of the most critical assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of brimonidine for different adrenergic receptor subtypes.

Methodology:

-

Membrane Preparation: Cell membranes expressing the adrenergic receptor subtypes of interest (e.g., from transfected cell lines or tissue homogenates) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard protein assay.

-

Competitive Binding Reaction: A fixed concentration of a specific radioligand (e.g., [³H]-Rauwolscine for α2-receptors) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled brimonidine.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of brimonidine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To determine the functional potency (EC50) of brimonidine as an agonist at Gi-coupled alpha-2 adrenergic receptors.

Methodology:

-

Cell Culture and Treatment: Cells expressing the alpha-2 adrenergic receptor are cultured and then treated with varying concentrations of brimonidine. For Gi-coupled receptors, the cells are often co-stimulated with forskolin to induce a measurable baseline level of cyclic adenosine monophosphate (cAMP).

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay. This typically involves a labeled cAMP tracer and a specific anti-cAMP antibody.

-

Detection: The amount of labeled cAMP tracer bound to the antibody is quantified using various detection methods, such as fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA). The signal is inversely proportional to the amount of cAMP in the cell lysate.

-

Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP concentrations in the cell lysates are determined from the standard curve. The EC50 value, which is the concentration of brimonidine that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, is then calculated.

Visualizing the Science: Diagrams and Pathways

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Conclusion

The discovery and development of brimonidine as a selective alpha-2 adrenergic agonist stands as a testament to the power of targeted drug design in ophthalmology. From its initial synthesis to its well-defined pharmacological profile, brimonidine has provided a valuable therapeutic option for millions of patients with glaucoma. Its journey, marked by rigorous scientific investigation and innovation at Allergan, has not only improved patient care but has also paved the way for the development of other selective ocular hypotensive agents. The in-depth understanding of its mechanism and the key experiments that defined its properties continue to be a cornerstone of ophthalmic pharmacology.

References

- 1. drugpatentwatch.com [drugpatentwatch.com]

- 2. Allergan: Listening to Customers has Led to Success | Ophthalmology Management [ophthalmologymanagement.com]

- 3. WO2021222525A1 - Brimonidine compositions and methods of use - Google Patents [patents.google.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

Brimonidine Tartrate: A Deep Dive into its Role in Aqueous Humor Dynamics

For Researchers, Scientists, and Drug Development Professionals

Brimonidine tartrate, a highly selective alpha-2 adrenergic receptor agonist, stands as a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2] Its efficacy stems from a dual mechanism of action that modulates the delicate balance of aqueous humor production and outflow.[3][4][5] This technical guide provides an in-depth exploration of the core mechanisms by which this compound influences aqueous humor dynamics, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Mechanism of Action: A Two-Pronged Approach

Brimonidine's primary therapeutic effect is the reduction of IOP, which it achieves through two principal mechanisms:

-

Reduction of Aqueous Humor Production: Upon acute or initial administration, brimonidine's predominant effect is the suppression of aqueous humor formation. By acting as an agonist at alpha-2 adrenergic receptors in the ciliary body, it is thought to inhibit adenylate cyclase, leading to decreased cyclic AMP (cAMP) levels. This, in turn, reduces the rate of aqueous humor secretion by the ciliary epithelium. Some studies also suggest that brimonidine-induced vasoconstriction of ciliary blood vessels may contribute to the decrease in aqueous production.

-

Enhancement of Uveoscleral Outflow: With chronic or long-term use, the primary mechanism shifts to an increase in the uveoscleral outflow of aqueous humor. This pathway accounts for a portion of aqueous humor drainage independent of the conventional trabecular meshwork. The precise molecular mechanism for this enhancement is thought to involve the relaxation of the ciliary muscle and alterations in the extracellular matrix of the uveoscleral pathway, potentially mediated by the release of prostaglandins.

This dual action provides a comprehensive approach to lowering IOP, addressing both the inflow and a key outflow pathway of aqueous humor.

Quantitative Effects on Aqueous Humor Dynamics

The clinical and physiological effects of this compound on aqueous humor dynamics have been quantified in numerous studies. The following tables summarize key findings from research on human subjects.

Table 1: Effect of this compound on Intraocular Pressure (IOP)

| Study Population | Brimonidine Concentration | Duration of Treatment | Mean IOP Reduction (mmHg) | Comparison | Reference |

| Ocular Hypertensive Volunteers | 0.2% | 1 week | 4.7 ± 0.7 | Compared to baseline | |

| Ocular Hypertensive Volunteers | 0.2% | 1 week | 4.2 ± 0.4 | Compared to vehicle-treated contralateral eye | |

| Ocular Hypertensive Patients | 0.2% | 6 weeks (Daytime) | 1.5 to 2.2 | Compared to vehicle | |

| Normal Tension Glaucoma Patients | 0.2% | 30 days | 3.2 (from 17.1 to 13.9) | Compared to baseline | |

| Ocular Hypertensive Patients | 0.2% | Day 1 (3 hours post-dose) | 6.0 ± 0.6 | Compared to baseline | |

| Ocular Hypertensive Patients | 0.2% | Days 8 and 29 (3 hours post-dose) | ≥ 5.0 ± 0.7 | Compared to baseline |

Table 2: Effect of this compound on Aqueous Humor Flow

| Study Population | Brimonidine Concentration | Duration of Treatment | Percent Reduction in Aqueous Flow | Comparison | Reference |

| Ocular Hypertensive Volunteers | 0.2% | 1 week | 20% | Compared to baseline | |

| Healthy Human Subjects | 0.2% | Short-term | 33.1% | Compared to placebo | |

| Ocular Hypertensive Patients | 0.2% | Day 1 | 29% | Compared to baseline | |

| Ocular Hypertensive Patients | 0.2% | Day 29 | Not significantly different from baseline | Compared to baseline |

Table 3: Effect of this compound on Uveoscleral Outflow

| Study Population | Brimonidine Concentration | Duration of Treatment | Change in Uveoscleral Outflow | Comparison | Reference |

| Ocular Hypertensive Volunteers | 0.2% | 1 week | Increased (P = .04) | Compared to baseline | |

| Ocular Hypertensive Patients | 0.2% | 6 weeks (Daytime) | Increased by 0.84 µl/min | Compared to vehicle | |

| Ocular Hypertensive Patients | 0.2% | Day 8 | Increased by 60% (P < .06) | Compared to baseline | |

| Ocular Hypertensive Patients | 0.2% | Day 29 | Increased by 60% (P < .05) | Compared to baseline |

Table 4: Effect of this compound on Other Aqueous Humor Dynamic Parameters

| Parameter | Study Population | Brimonidine Concentration | Duration of Treatment | Effect | Reference |

| Outflow Facility | Ocular Hypertensive Volunteers | 0.2% | 1 week | No significant difference | |

| Episcleral Venous Pressure | Ocular Hypertensive Volunteers | 0.2% | 1 week | No significant difference | |

| Episcleral Venous Pressure | Mice | 0.1% | 30 minutes | Significantly lowered |

Signaling Pathways

The therapeutic effects of brimonidine are initiated by its interaction with alpha-2 adrenergic receptors. The subsequent intracellular signaling cascade leads to the observed changes in aqueous humor dynamics.

Figure 1: Signaling pathway for brimonidine-mediated reduction of aqueous humor production.

Figure 2: A generalized experimental workflow for clinical trials investigating brimonidine's effects.

Detailed Experimental Protocols

The quantitative data presented in this guide are derived from rigorous experimental methodologies. The following are detailed descriptions of the key protocols used to assess aqueous humor dynamics.

Measurement of Aqueous Humor Flow (Fluorophotometry)

Fluorophotometry is a non-invasive technique used to measure the rate of aqueous humor flow.

-

Fluorescein Instillation: A precise amount of sodium fluorescein dye is topically applied to the cornea of the subject. The dye penetrates the cornea and enters the anterior chamber.

-

Dye Distribution: A waiting period is observed to allow for the even distribution of fluorescein within the anterior chamber.

-

Fluorophotometer Measurement: A scanning fluorophotometer is used to measure the concentration of fluorescein in the anterior chamber and the cornea at multiple time points.

-

Calculation of Flow Rate: The rate of decrease in fluorescein concentration in the anterior chamber over time is used to calculate the aqueous humor flow rate. This is based on the principle that the washout of the dye is directly proportional to the flow of aqueous humor.

Measurement of Outflow Facility (Tonography)

Tonography is a non-invasive method used to estimate the facility of aqueous humor outflow through the trabecular meshwork.

-

Baseline IOP Measurement: The subject's baseline intraocular pressure is measured using a tonometer.

-

Tonographer Application: A calibrated electronic indentation tonometer (tonographer) is gently placed on the anesthetized cornea for a set period (typically 4 minutes). The weight of the tonographer artificially increases the IOP.

-

Pressure Recording: The tonographer continuously records the intraocular pressure as it gradually decreases due to the increased outflow of aqueous humor in response to the applied weight.

-

Calculation of Outflow Facility: The rate of pressure decay is used to calculate the outflow facility, expressed in microliters per minute per millimeter of mercury (µL/min/mmHg).

Measurement of Episcleral Venous Pressure (Venomanometry)

Episcleral venous pressure (EVP) is the pressure within the episcleral veins, which represents the back pressure to aqueous humor outflow through the trabecular meshwork.

-

Subject Positioning: The subject is comfortably seated or positioned to allow clear access to the episcleral veins.

-

Venomanometer Application: A specialized instrument, a venomanometer, is used. This device typically consists of a pressure chamber connected to a pressure sensor.

-

Vein Compression: The pressure chamber is placed over an episcleral vein, and the pressure within the chamber is gradually increased until the vein just begins to collapse.

-

Pressure Reading: The pressure at which the vein collapses is recorded as the episcleral venous pressure.

Calculation of Uveoscleral Outflow

Uveoscleral outflow is not directly measured but is calculated using the Goldmann equation, which integrates the other measured parameters of aqueous humor dynamics.

Goldmann Equation: F_total = (IOP - EVP) * C + F_u

Where:

-

F_total is the total aqueous humor flow (measured by fluorophotometry).

-

IOP is the intraocular pressure.

-

EVP is the episcleral venous pressure.

-

C is the outflow facility (measured by tonography).

-

F_u is the uveoscleral outflow.

By rearranging the equation, uveoscleral outflow can be calculated:

F_u = F_total - (IOP - EVP) * C

Conclusion

This compound's role in the management of elevated intraocular pressure is well-established and scientifically supported. Its dual mechanism of action, involving both the reduction of aqueous humor production and the enhancement of uveoscleral outflow, provides a robust and effective means of lowering IOP. The quantitative data from numerous clinical studies, obtained through precise experimental protocols, consistently demonstrate its efficacy. For researchers and professionals in drug development, a thorough understanding of these core principles is essential for the continued innovation of glaucoma therapies and the optimization of patient care.

References

- 1. Clinical efficacy and neuroprotective effects of brimonidine in the management of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brimonidine. A review of its pharmacological properties and clinical potential in the management of open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brimonidine in the treatment of glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Brimonidine: a new alpha2-adrenoreceptor agonist for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

cellular pathways affected by brimonidine tartrate

An In-depth Technical Guide to the Cellular Pathways Affected by Brimonidine Tartrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a highly selective alpha-2 (α2) adrenergic receptor agonist used primarily in the management of open-angle glaucoma and ocular hypertension.[1][2][3] Its primary therapeutic action is the reduction of intraocular pressure (IOP).[2][4] However, a significant body of preclinical and clinical research has illuminated its direct neuroprotective effects on retinal ganglion cells (RGCs), independent of IOP reduction. This guide provides a detailed examination of the core cellular and molecular pathways modulated by brimonidine, offering insights into its multifaceted mechanism of action.

Primary Mechanism of Action: IOP Reduction

Brimonidine's principal effect on IOP is mediated by its agonistic activity on α2-adrenergic receptors located in the ciliary body of the eye. This interaction initiates a dual mechanism to lower IOP:

-

Reduction of Aqueous Humor Production: Activation of α2-receptors in the ciliary epithelium inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (camp) levels, which in turn reduces the rate of aqueous humor secretion. This is the predominant effect observed during short-term treatment.

-

Increase in Uveoscleral Outflow: With chronic administration, brimonidine enhances the outflow of aqueous humor through the uveoscleral pathway, an alternative drainage route. This may involve relaxation of the ciliary muscle and remodeling of the extracellular matrix.

Neuroprotective Cellular Pathways

Beyond its hypotensive effects, brimonidine confers direct protection to retinal neurons, particularly RGCs, through the modulation of several critical intracellular signaling cascades.

PI3K/Akt Survival Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Brimonidine has been shown to activate this pro-survival cascade in retinal cells.

-

Mechanism: Activation of α2-adrenergic receptors by brimonidine can lead to the activation of PI3K. Activated PI3K phosphorylates and activates Akt (also known as Protein Kinase B).

-

Downstream Effects: Phosphorylated Akt (p-Akt) promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins such as Bad and activating transcription factors that upregulate anti-apoptotic genes like Bcl-2 and Bcl-xL. This action helps to stabilize the mitochondrial membrane and prevent the release of cytochrome c, a key step in the intrinsic apoptotic pathway. Studies have demonstrated that brimonidine treatment attenuates the decrease in p-Akt levels in diabetic rat retinas and increases p-Akt in response to oxidative stress.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is crucial for cell growth, differentiation, and survival. Brimonidine's influence on this pathway is complex, involving both activation and negative feedback regulation.

-

Activation: Brimonidine stimulates the phosphorylation and activation of ERK1/2 in Müller cells and RGCs. This activation can be mediated through transactivation of Epidermal Growth Factor Receptors (EGFRs).

-

Negative Feedback: In response to injury, prolonged or excessive ERK activation can be detrimental. Brimonidine pretreatment has been shown to upregulate negative feedback regulators of the ERK pathway (e.g., MIG6, SPRY2, DUSPs). This action attenuates the injury-induced surge in ERK phosphorylation, thereby reducing glial cell dedifferentiation and promoting a neuroprotective state.

-

Link to Neurotrophins: The neuroprotective effects of Brain-Derived Neurotrophic Factor (BDNF), which is upregulated by brimonidine, are also mediated in part through the Trk-MAPK/ERK pathway.

Anti-Apoptotic Regulation

Brimonidine directly counteracts apoptotic pathways triggered by various insults like ischemia, oxidative stress, and glutamate excitotoxicity.

-

Modulation of Bcl-2 Family Proteins: Apoptosis is tightly regulated by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. Brimonidine treatment has been shown to decrease the expression of Bax while increasing the expression of Bcl-xL. This shifts the cellular balance towards survival.

-

Inhibition of Caspase Activation: By preventing mitochondrial outer membrane permeabilization, brimonidine blocks the release of cytochrome c and subsequent activation of the caspase cascade, a key executioner of apoptosis.

Anti-inflammatory and Glial Modulation

Neuroinflammation, characterized by the activation of microglia and astrocytes (gliosis), is a key contributor to neurodegeneration in glaucoma. Brimonidine exhibits potent anti-inflammatory effects.

-

Reduced Glial Activation: In models of retinal injury, brimonidine treatment significantly reduces the upregulation of glial fibrillary acidic protein (GFAP) in astrocytes and ionized calcium-binding adapter molecule 1 (Iba-1) in microglia, markers of gliosis.

-

Cytokine Modulation: Brimonidine reverts the inflammatory profile by decreasing the levels of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) while increasing the levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). It also suppresses the activation of the pro-inflammatory transcription factor NF-κB.

References

brimonidine tartrate neuroprotective signaling cascade

An In-depth Technical Guide on the Core Neuroprotective Signaling Cascade of Brimonidine Tartrate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a highly selective alpha-2 adrenergic receptor (α2-AR) agonist, is widely utilized in the management of glaucoma to lower intraocular pressure (IOP).[1][2] Beyond its primary hypotensive function, a substantial body of preclinical evidence has established its direct neuroprotective effects on retinal ganglion cells (RGCs), independent of IOP reduction.[1][3] This guide delineates the core molecular signaling cascades activated by brimonidine that contribute to RGC survival and function. The primary mechanism involves the activation of α2-ARs on RGCs, which triggers a multi-pronged downstream signaling network. Key pathways include the upregulation of Brain-Derived Neurotrophic Factor (BDNF), subsequent activation of the PI3K/Akt and MAPK/ERK pro-survival pathways, and the modulation of apoptotic proteins to favor cell survival. This document provides a comprehensive overview of these pathways, supported by quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of brimonidine's neuroprotective action.

Core Signaling Pathways

The neuroprotective effect of brimonidine is not mediated by a single mechanism but rather by the orchestration of several interconnected signaling pathways that collectively enhance RGC resilience against glaucomatous insults such as ischemia, oxidative stress, and glutamate excitotoxicity.[4]

Alpha-2 Adrenergic Receptor Activation

Brimonidine's activity initiates with its binding to α2-adrenergic receptors present in the inner retina. This interaction is the crucial upstream event that triggers all subsequent neuroprotective signaling. Brimonidine exhibits over 1000-fold selectivity for α2 over α1 receptors, minimizing off-target effects. Activation of these G-protein coupled receptors inhibits adenylate cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, an event that initiates multiple downstream cascades.

Upregulation of Brain-Derived Neurotrophic Factor (BDNF)

A pivotal mechanism in brimonidine-mediated neuroprotection is the upregulation of endogenous BDNF in RGCs. BDNF is a potent neurotrophin that promotes neuronal survival and function. Studies have demonstrated that brimonidine treatment significantly increases both BDNF mRNA and protein levels in the retina. This upregulation enhances the trophic support available to RGCs, making them more resistant to apoptotic triggers.

Activation of Pro-Survival Kinase Cascades: PI3K/Akt and MAPK/ERK

The increased expression of BDNF leads to the activation of its cognate receptor, Tropomyosin receptor kinase B (TrkB). BDNF-TrkB signaling, in turn, activates two major intracellular pro-survival pathways:

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival. Brimonidine has been shown to increase the phosphorylation of Akt (p-Akt), the active form of the kinase. Activated Akt phosphorylates and inactivates several pro-apoptotic targets, including BAD (Bcl-2-associated agonist of cell death), thereby promoting cell survival.

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is also implicated in brimonidine's neuroprotective effects. Activation of this pathway is associated with enhanced cell survival and has been linked to brimonidine-mediated axonal regeneration after injury.

Modulation of the Apoptotic Cascade

Ultimately, the pro-survival signals initiated by brimonidine converge on the regulation of the intrinsic apoptotic pathway. Brimonidine has been shown to modulate the balance of the Bcl-2 family of proteins. It upregulates the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xl while downregulating the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio inhibits the release of cytochrome c from the mitochondria, a critical step in the activation of caspases and the execution of apoptosis.

Visualizing the Signaling Cascades

The following diagrams illustrate the key signaling pathways and experimental workflows discussed.

Caption: Overview of Brimonidine's core neuroprotective signaling pathways.

Caption: Activation of PI3K/Akt and MAPK/ERK pathways via BDNF/TrkB signaling.

Caption: Workflow for assessing RGC neuroprotection in animal models.

Quantitative Data Summary

The neuroprotective efficacy of brimonidine has been quantified across numerous preclinical studies. The following tables summarize key findings.

Table 1: Effect of Brimonidine on Retinal Ganglion Cell (RGC) Survival

| Animal Model | Brimonidine Administration | Outcome Measure | Result | Reference |

| Rat, Chronic Ocular Hypertension | Subcutaneous (SC) | RGC Death Reduction | Up to 50% reduction vs. control | |

| Rat, Chronic Ocular Hypertension | Systemic (via osmotic pump) | RGC Loss Reduction | 33% loss in control vs. 15% in Brimonidine group | |

| Rat, Optic Nerve Crush | Intraperitoneal (IP) | RGC Density | 1281 cells/mm² (Brimonidine) vs. 1060 cells/mm² (Control) | |

| Rat, Optic Nerve Crush | Intraperitoneal (IP) | RGC Survival Rate | 61.0% (Brimonidine) vs. 53.5% (Control) | |

| Mouse, Optic Nerve Crush | Topical + IP | RGC Survival Rate | 81.5% (Brimonidine Combo) vs. 65.4% (Saline) | |

| Rat, Glaucoma Model | Intraperitoneal (IP) | Non-apoptotic RGCs | Significantly reversed the reduction in non-apoptotic RGCs | |

| Rat, TNF-induced Axonal Loss | Intravitreal | Axonal Protection | 86.4% protection vs. TNF injection alone |

Table 2: Modulation of Key Signaling Molecules by Brimonidine

| Target Molecule | Animal Model / Cell Type | Measurement | Result | Reference |

| BDNF mRNA | Rat Retina | Northern Blot | 28% increase vs. control | |

| BDNF-positive RGCs | Rat Retina | In situ hybridization | 55% to 166% increase in number vs. control | |

| BDNF mRNA | Mouse Retina (Ischemia/Reperfusion) | RT-PCR | Counteracted the downregulation of BDNF mRNA | |

| p-Akt | Rat Retina (Diabetic) | Western Blot | Attenuated the decrease in p-Akt levels | |

| Bcl-2 | Rat Retina (Diabetic) | Western Blot | Alleviated the decrease in Bcl-2 levels | |

| Bax | Rat Retina (Diabetic) | Western Blot | Attenuated the upregulation of Bax levels | |

| pSTR Amplitude | Rat RGCs (Axotomized) | Electroretinogram (ERG) | 161.8% increase on day 2 vs. control | |

| Inflammatory Markers (TNF-α, IL-1β) | Mouse Retina (Ischemia/Reperfusion) | Protein Levels | Significantly counteracted the increase in pro-inflammatory cytokines | |

| Anti-inflammatory Marker (IL-10) | Mouse Retina (Ischemia/Reperfusion) | Protein Levels | Significantly increased IL-10 levels |

Detailed Experimental Protocols

The following protocols provide a methodological framework for key experiments used to investigate the neuroprotective effects of brimonidine.

Protocol: RGC Survival Assessment in Optic Nerve Crush Model

This protocol is based on methodologies described in studies assessing RGC survival.

-

Animal Model and Anesthesia: Adult Sprague-Dawley rats or Balb/c mice are used. Anesthetize the animal with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).

-

Optic Nerve Crush (ONC) Procedure:

-

Make a small incision in the conjunctiva lateral to the orbit to expose the optic nerve.

-

Carefully separate the optic nerve from the sheath, avoiding damage to the ophthalmic artery.

-

Using self-closing micro-forceps, crush the optic nerve for a standardized duration (e.g., 10-60 seconds) at a fixed distance (e.g., 2 mm) from the globe.

-

-

Brimonidine Administration:

-

Divide animals into a control group (receiving vehicle, e.g., saline) and a treatment group.

-

Administer brimonidine via the desired route (e.g., intraperitoneal injection of 1 mg/kg) one hour before the ONC and daily thereafter.

-

-

Retrograde RGC Labeling:

-

Approximately 21-23 days post-crush, re-anesthetize the animals.

-

Using a stereotaxic frame, perform bilateral injections of a fluorescent retrograde tracer (e.g., 3% Fluoro-Gold) into the superior colliculi to label surviving RGCs.

-

-

Tissue Processing and Analysis:

-

Two days after labeling (to allow for tracer transport), sacrifice the animals and enucleate the eyes.

-

Fix the eyes in 4% paraformaldehyde, dissect the retinas, and prepare them as flat mounts on glass slides.

-

Capture images from standardized regions of each retinal quadrant using a fluorescence microscope.

-

Count the number of Fluoro-Gold labeled cells using imaging software (e.g., ImageJ) to determine the average RGC density (cells/mm²).

-

Calculate the survival rate by comparing the RGC density in the crushed eye to the contralateral, uncrushed eye.

-

Protocol: Western Blot for p-Akt, p-ERK, and Bcl-2/Bax Expression

This protocol is a generalized method based on standard Western blotting procedures for analyzing protein expression and phosphorylation.

-

Sample Preparation:

-

Following experimental treatment (e.g., in vivo brimonidine administration to an animal model or in vitro treatment of retinal cell cultures), dissect and harvest retinal tissue.

-

Homogenize the tissue in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

-

Load the samples onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20, TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody (e.g., rabbit anti-p-Akt, mouse anti-p-ERK, rabbit anti-Bcl-2, rabbit anti-Bax) diluted in blocking buffer, typically overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the protein bands using imaging software. Normalize the signal of the protein of interest to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. For phosphorylated proteins, normalize to the total protein level (e.g., p-Akt to total Akt).

-

Protocol: Measurement of Retinal BDNF Levels by ELISA

This protocol is adapted from methodologies for quantifying BDNF protein.

-

Tissue Collection and Lysis:

-

Dissect retinas from control and brimonidine-treated animals.

-

Homogenize the tissue in a suitable lysis buffer as specified by the ELISA kit manufacturer.

-

Centrifuge the homogenate to pellet debris and collect the supernatant.

-

Determine the total protein concentration of the lysate for normalization.

-

-

ELISA Procedure:

-

Use a commercial BDNF ELISA kit (e.g., from R&D Systems or Promega).

-

Add standards, controls, and retinal lysate samples to the wells of the microplate, which is pre-coated with a monoclonal anti-BDNF antibody.

-

Incubate the plate to allow the BDNF in the samples to bind to the immobilized antibody.

-

Wash the wells to remove unbound substances.

-

Add an enzyme-linked polyclonal antibody specific for BDNF to "sandwich" the captured BDNF.

-

Wash the wells again.

-

Add a substrate solution, which will react with the enzyme to produce a measurable color change.

-

Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Calculate the concentration of BDNF in the retinal samples by interpolating their absorbance values from the standard curve.

-

Normalize the BDNF concentration to the total protein content of the sample (e.g., pg of BDNF per mg of total protein).

-

Conclusion